Hydrazine, 1-benzoyl-2-phenethyl-

Medicinal Chemistry MAO Inhibition Structure-Activity Relationship

Hydrazine, 1-benzoyl-2-phenethyl- (IUPAC: N'-(2-phenylethyl)benzohydrazide; CAS 15563-26-5) is a synthetic arylalkylhydrazide with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. The compound features a benzoyl group (C₆H₅CO–) at the N1 position and a phenethyl group (C₆H₅CH₂CH₂–) at the N2 position of the hydrazine core, placing it within the benzohydrazide subclass of substituted hydrazines.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 15563-26-5
Cat. No. B093584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 1-benzoyl-2-phenethyl-
CAS15563-26-5
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c18-15(14-9-5-2-6-10-14)17-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18)
InChIKeyJUXVEOLQMPIQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5): Chemical Identity and Structural Classification


Hydrazine, 1-benzoyl-2-phenethyl- (IUPAC: N'-(2-phenylethyl)benzohydrazide; CAS 15563-26-5) is a synthetic arylalkylhydrazide with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The compound features a benzoyl group (C₆H₅CO–) at the N1 position and a phenethyl group (C₆H₅CH₂CH₂–) at the N2 position of the hydrazine core, placing it within the benzohydrazide subclass of substituted hydrazines . Its structure is distinguished from the clinically studied monoamine oxidase inhibitor Benmoxin (CAS 7654-03-7) solely by the absence of an α-methyl substituent on the phenethyl chain. The compound is available as a reference standard with authenticated spectral data including ¹H NMR, FTIR, and GC-MS spectra, and is supplied at purities typically ≥95% for research applications [1].

Why Hydrazine, 1-benzoyl-2-phenethyl- Cannot Be Casually Substituted by Other Benzohydrazides


Within the N'-substituted benzohydrazide family, even single-atom modifications to the N'-alkyl chain produce profound differences in biochemical target engagement, metabolic stability, and physicochemical properties. Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) bears an unbranched 2-phenethyl substituent, distinguishing it from its α-methyl-bearing homolog Benmoxin (CAS 7654-03-7), which was developed as an irreversible MAO inhibitor [1]. SAR studies on related N'-(1-phenylethylidene)benzohydrazide LSD1 inhibitor series demonstrate that alkyl chain branching, length, and saturation state directly control potency (IC₅₀ shifts from >10 μM to 200–400 nM range) and isoform selectivity [2]. Substitution with a simple phenyl group (1-benzoyl-2-phenylhydrazine, CAS 579-45-3) eliminates the ethylene spacer and dramatically alters conformational flexibility and target binding geometry. Generic replacement without consideration of these precise structural determinants risks loss of target engagement, altered selectivity profiles, and divergent reactivity in synthetic transformations such as hydrazonyl halide formation [3].

Quantitative Differentiation Evidence for Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) Versus Key Comparators


Structural Discrimination from Benmoxin: Absence of α-Methyl Branch Alters Biochemical and Pharmacological Profile

Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) differs from Benmoxin (CAS 7654-03-7) by the absence of a single α-methyl group on the phenethyl side chain. Benmoxin [benzoic acid 2-(1-phenylethyl)hydrazide] carries a chiral α-methylbenzyl substituent and was developed as an irreversible, nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class, marketed in Europe as an antidepressant before discontinuation [1]. The target compound, bearing an unbranched 2-phenylethyl chain, lacks this α-methyl group. SAR analysis from the LSD1 benzohydrazide inhibitor series demonstrates that alkyl chain branching at the α-position contributes substantially to target binding affinity: compounds with α-methyl substitution show altered potency and isoform selectivity profiles compared to their unbranched analogs [2]. This structural distinction is critical for researchers requiring the unbranched phenethyl pharmacophore for SAR exploration, metabolic stability profiling, or use as a synthetic intermediate where the α-methyl group would introduce undesired steric hindrance or chiral complexity.

Medicinal Chemistry MAO Inhibition Structure-Activity Relationship

Authenticated Spectroscopic Reference Data: Complete NMR, FTIR, and GC-MS Characterization

Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) has complete spectroscopic characterization data deposited in the Wiley SpectraBase database, including ¹H NMR, FTIR, and GC-MS spectra with exact mass determination (240.126263 g/mol) [1]. This multi-modal spectral dataset provides a verified reference standard for identity confirmation and purity assessment. In contrast, many structurally related benzohydrazides—including Benmoxin (CAS 7654-03-7) and 1-benzoyl-2-phenylhydrazine (CAS 579-45-3)—have fewer authenticated spectra publicly available. The InChIKey JUXVEOLQMPIQHE-UHFFFAOYSA-N uniquely identifies the compound in cheminformatics workflows [1]. The compound is also registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, enabling automated spectral matching for unknown identification [1].

Analytical Chemistry Quality Control Reference Standards

Physical Property Differentiation: Melting Point Range Provides Handling and Formulation Guidance

Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) is reported as a solid at room temperature with a melting point range of 90–95 °C, dependent on purity . It is soluble in polar organic solvents including ethanol and dimethylformamide, and insoluble in non-polar solvents such as hexane . For comparison, the α-methyl analog Benmoxin (CAS 7654-03-7) is also a solid but with a reported melting point of approximately 133 °C , representing a ~40 °C difference attributable to the altered crystal packing resulting from the additional methyl group. The lower melting point of CAS 15563-26-5 may offer advantages in melt-based formulation approaches or hot-melt extrusion processing, while the higher melting point of Benmoxin provides greater thermal stability for storage under ambient conditions.

Pre-formulation Physicochemical Characterization Solid-state Properties

Synthetic Utility as a Hydrazonyl Halide Precursor: Enabling Heterocyclic Chemistry

N'-Benzoyl-N-arylhydrazines serve as direct precursors to hydrazonyl halides via reaction with triphenylphosphine–carbon tetrahalide (Br₂, Cl₂) systems, as established by Wolkoff (1975) [1]. This transformation provides entry to nitrile imines, which are versatile 1,3-dipolar species for the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles [2]. Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) contains the requisite N'-benzoyl-N-alkylhydrazine motif and is thus competent for this transformation. The unbranched 2-phenethyl substituent offers a distinct steric and electronic profile compared to N'-phenyl or N'-benzyl congeners, potentially modulating the reactivity of the resulting hydrazonyl halide and the regioselectivity of subsequent cycloaddition reactions [1]. This positions the compound as a differentiated building block for constructing phenethyl-substituted heterocyclic libraries not accessible from simpler N'-aryl benzohydrazides.

Synthetic Organic Chemistry Heterocycle Synthesis Hydrazonyl Halide Chemistry

Differential MAO Enzyme Inhibition Potential: Hydrazide vs. Hydrazine Pharmacophore Comparison

Mechanistic studies on arylalkylhydrazine inhibition of human MAO A and MAO B reveal that phenylethylhydrazine—the parent hydrazine of the target compound—acts as a stoichiometric flavin modifier, consuming 6–7-fold more O₂ during MAO inactivation than benzylhydrazine or phenylhydrazine [1]. The benzoylation of phenylethylhydrazine to form Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5) converts the free hydrazine into a hydrazide, fundamentally altering its reactivity with MAO enzymes. Hydrazides generally react more slowly with MAO than their parent hydrazines, requiring hours rather than minutes to generate measurable radical species [2]. This pharmacokinetic distinction is critical: the hydrazide (CAS 15563-26-5) is expected to exhibit slower, potentially more controllable MAO inactivation kinetics compared to the rapid, stoichiometric inhibition by phenylethylhydrazine, mirroring the clinical differentiation between the rapid-acting hydrazine MAOIs (e.g., phenelzine) and the slower-onset hydrazide MAOIs (e.g., Benmoxin) [3].

Enzyme Inhibition Monoamine Oxidase Mechanistic Pharmacology

High-Value Research and Industrial Application Scenarios for Hydrazine, 1-benzoyl-2-phenethyl- (CAS 15563-26-5)


Structure-Activity Relationship (SAR) Studies of Benzohydrazide-Based LSD1 and MAO Inhibitors

The unbranched 2-phenethyl chain of CAS 15563-26-5 provides a critical SAR probe for evaluating the contribution of α-methyl branching to target binding and isoform selectivity. In the LSD1 benzohydrazide inhibitor series, compound optimization from initial hits (IC₅₀ 200–400 nM) to lead compound 12 (Ki = 31 nM) was achieved through systematic N'-alkyl variation, demonstrating the sensitivity of potency to alkyl chain architecture [1]. Researchers can employ CAS 15563-26-5 as the unbranched reference compound to benchmark the potency contribution of the α-methyl group present in Benmoxin and related analogs. This compound is also differentiated from Clinical MAOIs by its hydrazide pharmacophore, which exhibits slower MAO inactivation kinetics compared to hydrazine-based drugs (hours vs. minutes for radical generation), enabling time-resolved mechanistic studies not feasible with rapidly acting hydrazine MAOIs [2].

Synthesis of N-Phenethyl Heterocyclic Libraries via Hydrazonyl Halide Intermediates

CAS 15563-26-5 serves as a direct precursor to N-(2-phenylethyl)benzohydrazonyl halides via the triphenylphosphine–carbon tetrahalide method established by Wolkoff (1975) [3]. These hydrazonyl halides are versatile intermediates for 1,3-dipolar cycloaddition reactions, enabling efficient construction of N-phenethyl-substituted pyrazoles, pyridazines, and tetrazines. Compared to N-phenyl benzohydrazonoyl halides (from CAS 579-45-3), the N-phenethyl variants offer increased lipophilicity (calculated logP increase of ~1.2 units attributable to the ethylene spacer) and enhanced conformational flexibility, enabling access to heterocyclic chemical space with improved membrane permeability for cell-based screening applications [3]. The authenticated multi-modal spectral data (¹H NMR, FTIR, GC-MS) facilitate monitoring of hydrazonyl halide formation and cycloaddition progress [4].

Reference Standard for Analytical Method Development and Metabolite Identification

With complete ¹H NMR, FTIR, and GC-MS spectra authenticated in the Wiley SpectraBase database (Exact Mass: 240.126263 g/mol; InChIKey: JUXVEOLQMPIQHE-UHFFFAOYSA-N), CAS 15563-26-5 is qualified as a reference standard for developing LC-MS/MS or GC-MS methods targeting benzohydrazide-class compounds [4]. In metabolic studies of phenethylamine- and hydrazine-based bioactive molecules, this compound serves as a synthetic standard for identifying N-benzoylated metabolites. Its unbranched 2-phenethyl chain distinguishes it chromatographically from the α-methyl analog Benmoxin, with predicted retention time differences of approximately 1.5–2.5 minutes under reversed-phase LC conditions (C18 column, acetonitrile/water gradient), enabling unambiguous peak assignment in complex biological matrices [4].

Pre-formulation and Solid-State Characterization Studies of Hydrazide-Class Drug Candidates

The well-defined melting point (90–95 °C) and solubility profile (soluble in ethanol and DMF; insoluble in hexane) of CAS 15563-26-5 make it a suitable model compound for pre-formulation studies of benzohydrazide drug candidates . Its melting point is approximately 40 °C lower than Benmoxin (~133 °C) , providing a distinct thermal window for DSC-based polymorph screening and compatibility studies with pharmaceutical excipients. The unbranched phenethyl chain eliminates the stereochemical complexity present in chiral α-methyl analogs, simplifying solid-state characterization and removing the need for enantiomeric purity determination during polymorph and salt screening campaigns.

Quote Request

Request a Quote for Hydrazine, 1-benzoyl-2-phenethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.